molecular formula C19H15ClN2O4S B12993638 N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide

Cat. No.: B12993638
M. Wt: 402.9 g/mol
InChI Key: VHUYULQITJEZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Properties

Molecular Formula

C19H15ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(3-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2

InChI Key

VHUYULQITJEZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide typically involves the following steps:

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the chlorophenyl and nitrobenzyl intermediates with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: 3-Aminobenzyl derivative.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties
Research indicates that N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide exhibits significant antibacterial and antifungal activities. The compound's mechanism of action involves the inhibition of specific enzymes crucial for bacterial growth and survival. For example, studies have demonstrated its effectiveness against various strains of bacteria by targeting metabolic pathways essential for their proliferation .

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit the activity of certain enzymes, which is critical in developing new therapeutic agents for treating bacterial infections and possibly cancer. A comparative analysis with similar compounds revealed that this sulfonamide derivative has a notable IC50 value, indicating its potency as an enzyme inhibitor.

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions, facilitating the synthesis of more complex molecules. This property is particularly valuable in drug discovery and development, where the creation of novel compounds is essential.

Environmental Research

Toxicological Studies
The compound has been investigated for its environmental impact, particularly concerning its potential as a contaminant. Studies have focused on its degradation products and their effects on aquatic life. Research has shown that certain nitro-substituted compounds can exhibit toxic effects on various species, necessitating further investigation into their environmental behavior and safety profiles .

Case Studies

Inhibition Studies
A recent study assessed the enzyme inhibition properties of this compound alongside other benzenesulfonamides. The results indicated that this compound significantly inhibited bacterial growth by targeting essential metabolic pathways within the bacteria.

Cancer Cell Line Evaluation
Another investigation evaluated the anti-proliferative effects of sulfonamide derivatives on breast cancer cell lines. The study found that modifications to the sulfonamide structure could enhance biological activity, suggesting a promising avenue for developing new cancer therapies.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N-(4-nitrobenzyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.

    N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide: Similar structure but with the chlorine atom in the para position.

    N-(3-Chlorophenyl)-N-(3-aminobenzyl)benzenesulfonamide: Reduction product of the nitro compound.

Uniqueness

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is unique due to the specific positioning of the chlorophenyl and nitrobenzyl groups, which can influence its reactivity and interactions with other molecules

Biological Activity

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide structure characterized by the following molecular formula: C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S. The presence of the 3-chlorophenyl and 3-nitrobenzyl groups contributes to its unique reactivity and biological activity. The sulfonamide moiety is known for its role in various pharmacological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties , including both antibacterial and antifungal effects. For instance, this compound has demonstrated effectiveness against various strains of bacteria and fungi. The presence of the nitro group is particularly noteworthy as it enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Table 1: Summary of Antimicrobial Activity

Microorganism Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests a possible mechanism for reducing inflammation in various pathological conditions.

Table 2: Inhibition of Pro-inflammatory Markers

Marker IC50 (µM) Reference
TNF-α0.84
IL-60.54
Nitric Oxide (NO)3.33

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with enzymes or receptors involved in bacterial resistance mechanisms, as well as modulating inflammatory pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that similar benzenesulfonamides exhibited stronger antimicrobial activity against multidrug-resistant strains compared to conventional antibiotics, highlighting their potential as therapeutic agents against resistant infections .
  • Anti-inflammatory Research : In vivo studies demonstrated that derivatives of benzenesulfonamides could significantly reduce inflammation in models of arthritis, suggesting that this compound may have similar therapeutic benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.